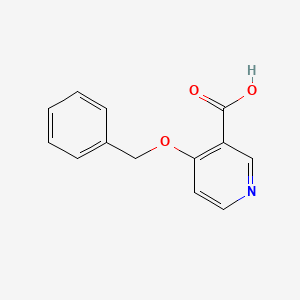

4-(Benzyloxy)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of research in medicinal chemistry and biochemistry. google.comsigmaaldrich.com These compounds are integral to vital biological processes and have been investigated for the treatment of a wide array of conditions. google.com The pyridine (B92270) carboxylic acid scaffold is a versatile platform for drug discovery, with derivatives showing a broad spectrum of biological activities, including roles as enzyme inhibitors.

Substitutions on the pyridine ring of nicotinic acid can significantly alter its chemical properties and biological activity. Research into 4-substituted nicotinic acid derivatives has been driven by the potential to create analogues of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) that could act as inhibitors in metabolic pathways, such as glycolysis, which is often upregulated in cancer cells. The introduction of various substituents at the 4-position has been a strategy to develop new therapeutic agents.

Significance of Benzyloxy Substituents in Organic Synthesis

The benzyloxy group (a benzyl (B1604629) group attached via an oxygen atom) is a common functional group in organic synthesis, primarily utilized as a protecting group for alcohols and carboxylic acids. Its stability under a range of reaction conditions and its relatively straightforward removal via methods like catalytic hydrogenation make it a valuable tool for synthetic chemists.

In the context of 4-(Benzyloxy)nicotinic acid, the benzyloxy group serves to modify the electronic and steric properties of the nicotinic acid core. This modification can influence the molecule's reactivity, solubility, and its interactions with biological targets. The synthesis of such derivatives often involves the reaction of a protected nicotinic acid with a benzyl halide.

Overview of Current Research Landscape and Gaps

The current research landscape for 4-(Benzyloxy)nicotinic acid itself is relatively sparse, with much of the available information coming from chemical suppliers and general databases. While there is extensive research on nicotinic acid and its many other derivatives, dedicated studies focusing specifically on the synthesis, properties, and applications of 4-(Benzyloxy)nicotinic acid are not widely published.

This lack of specific research represents a significant gap in the literature. Detailed investigations into its biological activity, potential as a precursor for more complex molecules, and its unique chemical properties are yet to be thoroughly explored. The existing research on related 4-substituted nicotinic acids suggests that 4-(Benzyloxy)nicotinic acid could be a valuable candidate for further study, particularly in the development of novel enzyme inhibitors or other therapeutic agents.

Chemical and Physical Properties of 4-(Benzyloxy)nicotinic Acid

| Property | Value |

| IUPAC Name | 4-(phenylmethoxy)pyridine-3-carboxylic acid |

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| CAS Number | 55055-30-6 |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem.

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-phenylmethoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

InChI Key |

YWHFBQFGTOYWFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxy Nicotinic Acid

Strategies for Introducing the Benzyloxy Moiety

The formation of the ether linkage is a critical step in the synthesis of 4-(benzyloxy)nicotinic acid. This can be achieved through several strategic approaches, primarily involving the benzylation of a pre-existing 4-hydroxynicotinic acid derivative or by constructing the pyridine (B92270) ring with the benzyloxy group already in place.

Direct O-Benzylation and Etherification Approaches

Direct O-benzylation of a 4-hydroxynicotinic acid precursor is a common and effective strategy. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of the hydroxyl group of 4-hydroxynicotinic acid with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) halide, typically benzyl bromide or chloride. The choice of base and solvent is crucial to optimize the reaction conditions and yield.

A notable advancement in this area is the use of surfactant-assisted Williamson synthesis in aqueous media. This environmentally friendly approach utilizes surfactants to create micelles, which act as microreactors, facilitating the reaction between the water-soluble hydroxynicotinic acid and the water-insoluble benzyl halide. This method can lead to high yields and simplifies the work-up procedure.

Another powerful method for etherification is the Mitsunobu reaction. organic-chemistry.orgmissouri.edunih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild conditions using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov In the context of 4-(benzyloxy)nicotinic acid synthesis, this would involve the reaction of 4-hydroxynicotinic acid with benzyl alcohol in the presence of the Mitsunobu reagents. A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of 4-(benzyloxy)nicotinic acid from an achiral precursor.

| Reagent/Method | Reactants | Key Conditions | Advantages |

| Williamson Ether Synthesis | 4-Hydroxynicotinic acid, Benzyl halide (e.g., BnBr) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Well-established, versatile |

| Surfactant-Assisted Williamson Synthesis | 4-Hydroxynicotinic acid, Benzyl halide | Surfactant (e.g., CTAB), Aqueous media | Environmentally friendly, simplified work-up |

| Mitsunobu Reaction | 4-Hydroxynicotinic acid, Benzyl alcohol | PPh₃, DEAD or DIAD | Mild conditions, good for complex substrates |

Benzylation of Hydroxyl-Substituted Pyridine Carboxylic Acids

The benzylation strategy is directly applicable to various hydroxyl-substituted pyridine carboxylic acids. The reactivity of the hydroxyl group can be influenced by the position of the carboxylic acid and other substituents on the pyridine ring. For instance, the acidity of the hydroxyl proton in 4-hydroxynicotinic acid is affected by the electron-withdrawing nature of the carboxylic acid group. Careful selection of the base is necessary to achieve selective O-benzylation without promoting side reactions, such as N-benzylation of the pyridine ring nitrogen.

Construction of the Nicotinic Acid Core

An alternative to modifying a pre-formed pyridine ring is to construct the nicotinic acid core with the desired 4-benzyloxy substituent already incorporated into one of the building blocks. Multicomponent reactions are particularly powerful for this approach, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.

Multicomponent Condensation Reactions for Substituted Nicotinic Acids

Several classic named reactions can be adapted for the synthesis of substituted nicotinic acids. These reactions typically involve the condensation of amines, carbonyl compounds, and active methylene (B1212753) compounds.

Hantzsch Pyridine Synthesis: This is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgnih.govyoutube.comrsc.org By using a β-ketoester that incorporates a benzyloxy group at the appropriate position, it is possible to construct the 4-(benzyloxy)nicotinic acid skeleton.

Guareschi-Thorpe Condensation: This reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base to form a substituted 2-hydroxypyridine-3-carbonitrile. prepchem.comchemicalbook.comgoogle.comgoogle.com Subsequent hydrolysis and functional group manipulations could potentially lead to the desired 4-substituted nicotinic acid.

Bohlmann-Rahtz Pyridine Synthesis: This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. missouri.eduresearchgate.netkuleuven.bemasterorganicchemistry.com Judicious choice of the enamine and ethynylketone starting materials could allow for the introduction of the benzyloxy group at the 4-position.

| Reaction Name | Key Reactants | Product Type | Potential for 4-(Benzyloxy)nicotinic acid Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium acetate (B1210297) | Dihydropyridine (oxidized to pyridine) | Use of a benzyloxy-substituted β-ketoester. |

| Guareschi-Thorpe Condensation | β-dicarbonyl, Cyanoacetamide | 2-Hydroxypyridine-3-carbonitrile | Requires further functionalization to introduce the 4-benzyloxy group. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Substituted pyridine | Requires a benzyloxy-substituted enamine or ethynylketone. |

Functionalization and Derivatization of Pre-formed Pyridine Systems

Starting with a pre-formed and suitably functionalized pyridine ring is another viable strategy. This approach relies on the selective introduction of the benzyloxy group at the 4-position.

A key method in this category is the nucleophilic aromatic substitution (SNA r) on a 4-halonicotinic acid derivative, typically 4-chloronicotinic acid. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid group, facilitates the displacement of the halide by a nucleophile. In this case, benzyl alkoxide, generated by treating benzyl alcohol with a strong base, can act as the nucleophile to displace the chloride and form the desired ether linkage.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the formation of C-O bonds. rsc.orgnih.govumn.edu For instance, a Buchwald-Hartwig type amination could potentially be adapted for etherification, coupling 4-chloronicotinic acid with benzyl alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.

Preparation of Precursors and Intermediates

The successful synthesis of 4-(benzyloxy)nicotinic acid is highly dependent on the availability and purity of its key precursors. The two most important intermediates are 4-hydroxynicotinic acid and 4-chloronicotinic acid.

The synthesis of 4-hydroxynicotinic acid can be challenging. One potential route involves the hydrolysis of a corresponding 4-aminonicotinic acid derivative. Another approach could involve the oxidation of a suitable pyridine precursor.

The preparation of 4-chloronicotinic acid is often more straightforward. It can be synthesized from 4-hydroxynicotinic acid by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com An alternative route involves the direct carboxylation of 4-chloropyridine (B1293800). This can be achieved by treating 4-chloropyridine with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate, which is then quenched with carbon dioxide. google.com Another method involves the hydrolysis of 3-trichloromethyl pyridine compounds in the presence of an acid. nih.gov

| Precursor | Synthetic Route | Key Reagents |

| 4-Hydroxynicotinic acid | Hydrolysis of 4-aminonicotinic acid | Acid or Base |

| 4-Chloronicotinic acid | Chlorination of 4-hydroxynicotinic acid | POCl₃, SOCl₂ |

| Carboxylation of 4-chloropyridine | LDA, CO₂ | |

| Hydrolysis of 2-chloro-5-trichloromethyl pyridine | Mineral Acid |

Derivatization Strategies for 4-(Benzyloxy)nicotinic Acid

The carboxylic acid functional group of 4-(benzyloxy)nicotinic acid is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives such as esters, amides, hydrazides, and more complex heterocyclic systems.

Esterification of the carboxylic acid group is a fundamental derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a Brønsted acid catalyst, is a conventional method. rug.nl For nicotinic acid and its derivatives, common procedures include heating with an alcohol like methanol (B129727) in the presence of concentrated sulfuric acid or using thionyl chloride (SOCl₂) at low temperatures followed by heating. researchgate.net The use of dried Dowex H+ cation-exchange resin, sometimes with sodium iodide (NaI), presents a reusable and environmentally friendly catalytic system for esterification. nih.gov For example, benzyl alcohol can be esterified to benzyl acetate with high yield using just the dried Dowex H+ resin. nih.gov

| Reactant | Alcohol | Catalyst/Reagent | Conditions | Product | Yield |

| Benzoic Acid | Methanol | Dowex H+/NaI | Reflux, 24h | Methyl Benzoate | 82% nih.gov |

| Benzyl Alcohol | Acetic Acid | Dowex H+ | 80 °C, 24h | Benzyl Acetate | 85% nih.gov |

| Carboxylic Acid | Methanol | SOCl₂ | 0 °C then 50 °C, 12h | Methyl Ester | N/A researchgate.net |

| Isonicotinic Acid | Methanol | Conc. H₂SO₄ | Water bath, 8h | Methyl Isonicotinate | N/A researchgate.net |

This table presents data for general esterification reactions applicable to the derivatization of nicotinic acid scaffolds.

The carboxylic acid moiety can be readily converted into amides and hydrazides. Hydrazides are particularly valuable intermediates in medicinal chemistry. researchgate.net The synthesis of nicotinic acid hydrazides is typically achieved through the hydrazinolysis of the corresponding ester derivatives. mdpi.com This involves refluxing the ethyl or methyl ester of the nicotinic acid with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). mdpi.com This reaction is generally high-yielding and provides a direct route to the hydrazide. mdpi.com These hydrazides serve as key precursors for synthesizing hydrazones and other heterocyclic compounds. researchgate.net

A general synthetic scheme involves first preparing the ethyl nicotinate (B505614) ester, which is then reacted with hydrazine hydrate to yield the nicotinohydrazide. mdpi.com

General Synthesis of Nicotinic Acid Hydrazides

| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Nicotinic Acid | Ethanol, Acid Catalyst | Reflux | Ethyl Nicotinate |

This table outlines the typical two-step procedure for synthesizing nicotinic acid hydrazides from the parent acid.

Nicotinic acid hydrazides are excellent building blocks for the synthesis of Schiff bases (also known as imines or azomethines). Schiff bases are formed through the condensation reaction between the primary amine of the hydrazide and a carbonyl group from an aldehyde or ketone. derpharmachemica.comjetir.orgmediresonline.org This reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and typically proceeds by refluxing the reactants in a solvent like ethanol. derpharmachemica.comjetir.org

The general procedure for synthesizing Schiff bases from nicotinic acid hydrazide involves dissolving the hydrazide in ethanol, adding an appropriate aldehyde, and stirring the mixture at room temperature or under reflux. pharmascholars.com The resulting Schiff base often precipitates from the solution upon cooling. pharmascholars.com These nicotinic acid-derived Schiff bases are of significant interest due to their potential biological activities and their utility as ligands in coordination chemistry. jetir.orgpharmascholars.com

| Hydrazide | Carbonyl Compound | Solvent | Catalyst | Product |

| Nicotinic Hydrazide | o-Vanillin | Ethanol | - | Schiff Base (H₂L¹) researchgate.net |

| Nicotinic Hydrazide | Salicylaldehyde | Ethanol | - | Schiff Base (H₂L²) researchgate.net |

| Nicotinic Acid Hydrazide | Various Aldehydes | Ethanol | Lemon Juice | Schiff Base pharmascholars.com |

| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | Glacial Acetic Acid | Schiff Base jetir.org |

This table shows examples of reaction conditions for the synthesis of Schiff bases from hydrazides and various carbonyl compounds.

Optimization of Synthetic Routes and Yield Enhancement

Optimizing synthetic routes to enhance yield and efficiency is a continuous effort in chemical synthesis. For nicotinic acid production, a shift from traditional chemical methods to biocatalytic processes is gaining traction. nih.govfrontiersin.org The use of whole-cell biocatalysts, such as recombinant E. coli or strains like Gibberella intermedia, can achieve high conversion rates of precursors like 3-cyanopyridine (B1664610) to nicotinic acid, often with excellent substrate tolerance and reusability when immobilized. frontiersin.org

In conventional organic synthesis, yield enhancement can be achieved by carefully selecting catalysts and reaction conditions. For esterification, using solid acid catalysts like Dowex resin not only simplifies product isolation but can also lead to high yields and reusability of the catalyst. nih.gov For Schiff base synthesis, green approaches, such as using natural catalysts like lemon juice, can offer mild reaction conditions and good yields. pharmascholars.com The optimization of biotransformation conditions—such as substrate concentration, cell concentration, and conversion time—is crucial for maximizing product output in biocatalytic systems. frontiersin.org

Catalytic Systems and Reaction Conditions

The primary route for the synthesis of 4-(benzyloxy)nicotinic acid involves the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide. In this case, the synthesis typically proceeds from 4-hydroxynicotinic acid and a benzyl halide. The selection of the catalytic system and reaction conditions is crucial for achieving high yields and purity.

Phase-transfer catalysis (PTC) has emerged as a highly effective technique for this transformation. Phase-transfer catalysts facilitate the transfer of the deprotonated 4-hydroxynicotinic acid from an aqueous or solid phase to an organic phase where it can react with the benzyl halide. This approach offers several advantages, including the use of milder reaction conditions and the ability to use a wider range of solvents.

Commonly employed phase-transfer catalysts include quaternary ammonium salts. The structure of the quaternary ammonium salt can influence the reaction efficiency. Key parameters that are often considered are the total number of carbon atoms (C#) and the "q-value," which relates to the hydrophilicity/lipophilicity of the catalyst. For reactions involving hydrophilic anions, catalysts with specific q-values are often more effective.

The choice of base and solvent also plays a significant role. Inorganic bases such as sodium hydroxide (B78521) or potassium carbonate are frequently used to deprotonate the phenolic hydroxyl group of 4-hydroxynicotinic acid. While traditional organic solvents can be used, recent advancements have explored the use of more environmentally friendly options.

Table 1: Catalytic Systems and Reaction Conditions for the Synthesis of 4-(Benzyloxy)nicotinic Acid and Analogous Structures

| Catalyst System | Starting Materials | Base | Solvent | Temperature (°C) | Yield (%) |

| Surfactant (e.g., CTAB) | 4-Hydroxybenzoic acid, Benzyl chloride | NaOH | Water | 80 | High |

| Phase-Transfer Catalyst (Quaternary Ammonium Salt) | 4-Hydroxynicotinic acid, Benzyl halide | NaOH / K₂CO₃ | Biphasic (e.g., Toluene (B28343)/Water) | Room Temp. to Reflux | Good to Excellent |

Note: Data is compiled from studies on the synthesis of 4-(benzyloxy)benzoic acid, a structurally similar compound, which provides a strong model for the synthesis of 4-(benzyloxy)nicotinic acid.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 4-(benzyloxy)nicotinic acid is a key area of development, aiming to reduce the environmental footprint of the manufacturing process. The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes.

A significant advancement in this area is the use of water as a solvent, which is a benign and environmentally friendly alternative to volatile organic compounds (VOCs). Surfactant-assisted Williamson ether synthesis in aqueous media has been successfully applied to the synthesis of 4-(benzyloxy)benzoic acid, a close analog of the target compound. francis-press.comresearchgate.net In this method, surfactants form micelles that create a microenvironment conducive to the reaction between the water-soluble alkoxide and the water-insoluble benzyl halide, thus eliminating the need for hazardous organic solvents. researchgate.net

The use of phase-transfer catalysis also aligns with green chemistry principles by enabling reactions under milder conditions and often with higher atom economy. acsgcipr.org This technique can reduce energy consumption and the formation of byproducts.

Furthermore, the exploration of biocatalysis presents a promising avenue for the green synthesis of nicotinic acid derivatives. While a specific biocatalytic route for 4-(benzyloxy)nicotinic acid has not been extensively reported, enzymatic approaches for the synthesis of nicotinic acid itself are well-documented. nih.govfrontiersin.orgnih.govresearchgate.net These methods often operate under mild conditions in aqueous environments and offer high selectivity, representing a potential future direction for the sustainable production of 4-(benzyloxy)nicotinic acid.

Table 2: Application of Green Chemistry Principles in the Synthesis of 4-(Benzyloxy)nicotinic Acid and Analogues

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Utilization of water as the reaction solvent, replacing hazardous organic solvents. researchgate.netijsr.netrsc.orgmdpi.comresearchgate.net |

| Catalysis | Employment of phase-transfer catalysts or surfactants to enhance reaction efficiency and reduce energy requirements. researchgate.netacsgcipr.orgtcichemicals.comcrdeepjournal.orgresearchgate.netptfarm.pl |

| Use of Renewable Feedstocks | Potential future application of biocatalysts derived from renewable sources. nih.govfrontiersin.orgnih.govresearchgate.net |

| Energy Efficiency | Reactions conducted at ambient or moderately elevated temperatures, minimizing energy consumption. |

| Waste Prevention | High-yield reactions with minimal byproduct formation contribute to waste reduction. |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Nicotinic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position of the pyridine (B92270) ring is a primary site for chemical modification. Reactions at this position include decarboxylation, halodecarboxylation, and conversion to more reactive acid derivatives like acid chlorides.

Decarboxylation Processes

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The thermal decarboxylation of simple aromatic carboxylic acids generally requires high temperatures. youtube.com However, the reaction can be facilitated by specific structural features or catalysts. youtube.com For heteroaromatic acids like 4-(Benzyloxy)nicotinic acid, decarboxylation can be induced under various conditions, including thermal, acidic, or basic environments. youtube.commasterorganicchemistry.com

The mechanism often depends on the conditions employed. In acidic media, the reaction can proceed via electrophilic attack of a proton on the carbon atom bearing the carboxyl group, leading to the displacement of CO₂. youtube.com The presence of the electron-donating benzyloxy group at the para-position (C4) relative to the reacting center (C3) could potentially influence the electronic properties of the ring, though its effect on decarboxylation at the meta-position is complex. For beta-keto acids and related compounds, decarboxylation can proceed through a cyclic, concerted transition state upon heating. masterorganicchemistry.com While 4-(Benzyloxy)nicotinic acid is not a beta-keto acid, specialized catalytic systems, including those based on photoredox catalysis, have been developed for the hydrodecarboxylation of a wide range of carboxylic acids under mild conditions. organic-chemistry.org

| Reaction Type | Typical Conditions | Product |

| Thermal Decarboxylation | High temperature (100-150 °C), especially with activating groups youtube.com | 4-(Benzyloxy)pyridine |

| Acid-Catalyzed Decarboxylation | Strong acid, heat youtube.com | 4-(Benzyloxy)pyridine |

| Photoredox-Catalyzed Decarboxylation | Photoredox catalyst, light, hydrogen atom source organic-chemistry.org | 4-(Benzyloxy)pyridine |

Halodecarboxylation Reactions

Halodecarboxylation is a process that replaces a carboxylic acid functional group with a halogen atom. acs.org This transformation is valuable for synthesizing aryl and heteroaryl halides from readily available carboxylic acids. nih.gov Several methods exist, including the classic Hunsdiecker reaction, which involves the thermal decomposition of a silver carboxylate in the presence of a halogen. youtube.com

More modern and general methods have been developed that are effective for heteroaromatic carboxylic acids, including nicotinic acid derivatives. nih.govnih.gov These protocols often utilize transition metal catalysts (e.g., copper) or metal-free conditions with specific reagents like N-halosuccinimides. nih.govosti.govresearchgate.net For instance, a unified strategy using a copper catalyst, a light source, an oxidant, and a halogen atom transfer reagent has been shown to be effective for the iodo-, bromo-, chloro-, and fluorodecarboxylation of a broad range of (hetero)aryl carboxylic acids. nih.gov Nicotinic acids have been successfully converted to the corresponding 3-halopyridines using these methods. nih.govnih.govosti.gov It is therefore expected that 4-(Benzyloxy)nicotinic acid would undergo a similar transformation to yield 3-halo-4-(benzyloxy)pyridine. The reaction likely proceeds through a radical intermediate generated via ligand-to-metal charge transfer (LMCT). nih.gov

| Halogenating System | Catalyst/Conditions | Expected Product | Yield (Analogous Nicotinic Acids) |

| N-Bromosuccinimide (NBS) | Cu(I), light, oxidant | 3-Bromo-4-(benzyloxy)pyridine | 70-75% nih.govosti.gov |

| N-Iodosuccinimide (NIS) | Cu(I), light, oxidant | 3-Iodo-4-(benzyloxy)pyridine | 50-61% nih.govosti.gov |

| Oxone, NaBr | Metal-free, Na₂CO₃ | 3-Bromo-4-(benzyloxy)pyridine | Effective for nicotinic acid acs.org |

Conversion to Acid Chlorides and Other Activated Forms

The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent reactions with nucleophiles. The most common reagent for this conversion is thionyl chloride (SOCl₂), often used with a catalytic amount of dimethylformamide (DMF). nih.govgoogle.com Other reagents like oxalyl chloride can also be employed.

The reaction of 4-(Benzyloxy)nicotinic acid with thionyl chloride is expected to proceed readily to form 4-(benzyloxy)nicotinoyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. researchgate.net This is followed by the elimination of sulfur dioxide and hydrogen chloride, resulting in the formation of the highly reactive acid chloride. researchgate.net This activated intermediate can then be used without extensive purification to synthesize esters, amides, and other derivatives. The preparation of nicotinoyl chloride from nicotinic acid and thionyl chloride is a well-established procedure. google.com

Reaction Scheme for Acid Chloride Formation:

4-(Benzyloxy)nicotinic acid + SOCl₂ → 4-(Benzyloxy)nicotinoyl chloride + SO₂ + HCl

Transformations of the Pyridine Nucleus

The pyridine ring in 4-(Benzyloxy)nicotinic acid is electron-deficient and can participate in reactions such as nucleophilic aromatic substitution and metal-catalyzed C-H functionalization.

Nucleophilic Aromatic Substitutions at Position 4

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the C2 and C4 positions. stackexchange.com This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization. stackexchange.com In the case of 4-(Benzyloxy)nicotinic acid, the benzyloxy group at the C4 position can function as a leaving group.

The reaction involves the attack of a nucleophile at the C4 position, disrupting the ring's aromaticity and forming a negatively charged intermediate. youtube.com The aromaticity is then restored by the departure of the benzyloxy group. The electron-withdrawing nature of the pyridine nitrogen activates the ring for this type of reaction. While halides are more common leaving groups, alkoxides can also be displaced. The reaction is analogous to the well-studied substitutions on 2- and 4-halopyridines, which react with a variety of nucleophiles, including amines and alkoxides. youtube.comsci-hub.se

| Nucleophile | Typical Conditions | Expected Product |

| Amine (R-NH₂) | Heat | 4-(Alkylamino)nicotinic acid |

| Alkoxide (R-O⁻) | Heat, Base | 4-Alkoxynicotinic acid |

| Thiolate (R-S⁻) | Heat, Base | 4-(Alkylthio)nicotinic acid |

Pyridine C3-Arylation Reactions

The functionalization of the C3 position of the pyridine ring can be achieved through modern cross-coupling reactions. Given the presence of the carboxylic acid at this position, a particularly relevant transformation is decarboxylative arylation. This reaction involves the simultaneous removal of the carboxyl group and the formation of a new carbon-carbon bond with an aryl partner.

While specific examples for 4-(Benzyloxy)nicotinic acid are not prevalent, palladium-catalyzed C-H arylation methods have been developed for electron-deficient pyridines. nih.gov For 4-substituted pyridines, these reactions can be directed to the C3 position. nih.gov More directly, decarboxylative cross-coupling reactions, often catalyzed by metals like palladium, copper, or silver, provide a route to convert aromatic carboxylic acids into biaryl compounds. These reactions typically proceed through the formation of a heteroaryl-metal intermediate after initial decarboxylation, which then undergoes reductive elimination with an aryl halide or a similar coupling partner. The development of C-H functionalization at the C3 position of pyridines has been challenging but is an active area of research. acs.org

Conceptual Reaction Scheme for Decarboxylative C3-Arylation:

4-(Benzyloxy)nicotinic acid + Ar-X → 4-Benzyloxy-3-arylpyridine + CO₂ + HX (Requires a suitable metal catalyst and conditions)

Redox Chemistry of the Pyridine Ring

The pyridine ring in 4-(benzyloxy)nicotinic acid is a π-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic characteristic governs its redox behavior. In general, pyridine and its derivatives are more susceptible to reduction than oxidation. The presence of a carboxylic acid group at the 3-position and a benzyloxy group at the 4-position significantly influences the electron density of the ring and, consequently, its redox potential.

The oxidation of the pyridine ring in nicotinic acid derivatives is generally challenging. However, studies on the oxidation of nicotinic acid itself by strong oxidizing agents like peroxomonosulfate have shown that oxidation can occur, leading to the formation of N-oxide products. koreascience.kr It is plausible that under similar forceful conditions, the pyridine nitrogen in 4-(benzyloxy)nicotinic acid could be oxidized.

Reactivity of the Benzyloxy Group

The benzyloxy group is a key functional moiety in 4-(benzyloxy)nicotinic acid, often employed as a protecting group for the hydroxyl function. Its reactivity is primarily centered around the cleavage of the benzyl-oxygen bond and, to a lesser extent, reactions involving the benzylic methylene (B1212753) and the phenyl ring.

Cleavage Reactions of the Benzyl (B1604629) Ether

The cleavage of the benzyl ether in 4-(benzyloxy)nicotinic acid to yield 4-hydroxynicotinic acid is a synthetically important transformation. This deprotection can be achieved through several methods, with catalytic hydrogenolysis being the most common.

Catalytic Hydrogenolysis: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the reductive cleavage of the C-O bond of the benzyl ether.

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | General Observations |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol (B129727), Ethyl acetate (B1210297) | Room Temperature | 1-4 atm | Most common and efficient method. researchgate.net |

| Palladium Hydroxide (B78521) on Carbon (Pearlman's Catalyst) | H₂ gas | Ethanol, Methanol | Room Temperature | 1 atm | Often more effective for stubborn debenzylations. researchgate.net |

| Palladium on Carbon (Pd/C) | Ammonium (B1175870) formate, Cyclohexene (B86901) | Methanol, Ethanol | Reflux | Atmospheric | Known as catalytic transfer hydrogenolysis; avoids the use of H₂ gas. |

The efficiency of the hydrogenolysis can be influenced by the catalyst type and the reaction conditions. For instance, a combination of palladium on carbon and palladium hydroxide can be more effective for challenging debenzylations. researchgate.net The choice of hydrogen donor in catalytic transfer hydrogenolysis is also crucial; for example, cyclohexene is often preferred over formic acid for debenzylation reactions.

Oxidation and Reduction of the Benzyloxy Moiety

The benzyloxy group is generally stable to a range of oxidizing and reducing conditions, which is a key attribute for its use as a protecting group. However, under specific conditions, it can undergo oxidative or reductive transformations.

Oxidation: While the primary oxidation of the benzyloxy group itself is not a common reaction, oxidative cleavage of the benzyl ether can be achieved using certain reagents. This typically proceeds via oxidation at the benzylic position to form an intermediate that is then hydrolyzed to yield a carbonyl compound (benzaldehyde) and the deprotected alcohol (4-hydroxynicotinic acid). Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to effect such transformations, particularly for p-methoxybenzyl ethers, though simple benzyl ethers can also react. Other methods for benzylic C-H oxidation, often employing metal catalysts or electrochemical means, can convert the benzylic CH₂ group into a carbonyl group. mdpi.com

Reduction: The phenyl ring of the benzyloxy group can be reduced (hydrogenated) under certain catalytic hydrogenation conditions. This is generally an undesired side reaction during the hydrogenolytic cleavage of the benzyl ether. The choice of catalyst and reaction conditions can be optimized to favor cleavage over ring saturation. For example, palladium catalysts are generally preferred over platinum or ruthenium for their lower propensity to saturate aromatic rings. Pre-treatment of the palladium catalyst can also suppress unwanted hydrogenation of the aromatic ring. chemrxiv.org

Mechanistic Elucidation of Key Transformations

The key transformation involving 4-(benzyloxy)nicotinic acid is the cleavage of the benzyl ether, most commonly via palladium-catalyzed hydrogenolysis. The generally accepted mechanism for this reaction involves several steps on the surface of the palladium catalyst.

Initially, both the hydrogen gas (or hydrogen donor) and the benzyl ether substrate adsorb onto the surface of the palladium catalyst. The hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species. The benzyl ether coordinates to the palladium surface, activating the benzylic C-O bond. This is followed by the insertion of a palladium atom into the C-O bond, a process known as oxidative addition, to form an organopalladium intermediate. Subsequent reaction with the surface-adsorbed hydrogen (reductive elimination) cleaves the C-O bond, releasing toluene (B28343) and the palladium-bound alkoxide of 4-hydroxynicotinic acid. The final step involves protonolysis of the alkoxide to give the 4-hydroxynicotinic acid product and regenerate the active catalyst.

The formation of palladium hydrides is considered a crucial step in the catalytic cycle. nih.gov The efficiency of the hydrogenolysis can be influenced by factors that affect the catalyst surface and the availability of active hydrogen species.

Applications in Complex Molecular Synthesis and Chemical Biology Research

Role as a Versatile Building Block in Organic Synthesis

4-(Benzyloxy)nicotinic acid is a valuable organic building block, a term used for functionalized molecules that serve as foundational components for the stepwise construction of more complex molecular architectures. mdpi.comnih.gov Its utility in organic synthesis stems from the presence of three key functional groups: a carboxylic acid, a pyridine (B92270) ring, and a benzyl (B1604629) ether. The carboxylic acid group is a versatile handle for various transformations, including amide bond formation and conversion to other functional groups. The pyridine ring provides a stable heterocyclic scaffold crucial for many biologically active molecules. nih.gov Finally, the benzyloxy group serves as a robust protecting group for the 4-hydroxy functionality of the pyridine ring. This protection is crucial as it prevents the acidic phenol (B47542) proton from interfering with subsequent reactions and allows for selective deprotection, typically via catalytic hydrogenation, at a later stage in a synthetic sequence. This combination of features allows chemists to incorporate the nicotinic acid framework into larger molecules in a controlled and predictable manner.

Precursor for Complex Heterocyclic Systems

The structure of 4-(benzyloxy)nicotinic acid makes it a suitable starting material for the synthesis of more complex heterocyclic systems. The pyridine and carboxylic acid moieties can be elaborated through various cyclization and condensation reactions to build fused ring systems.

Quinolines are a class of bicyclic heterocyclic compounds that are ubiquitous in natural products and medicinally important molecules. mdpi.com Major synthetic routes to the quinoline (B57606) core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters. organic-chemistry.orgiipseries.orgresearchgate.net While 4-(benzyloxy)nicotinic acid is a precursor to various heterocycles, its direct role as a primary building block in these classical quinoline syntheses is not extensively documented in the surveyed chemical literature. However, its structural motifs are relevant to more complex fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which have been synthesized using benzyloxy-substituted aldehydes. nih.gov

4-(Benzyloxy)nicotinic acid is a suitable precursor for the synthesis of five-membered heterocyclic rings like thiazolidinones and oxadiazolines, which are scaffolds known for their diverse biological activities. The general synthetic strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, typically a nicotinohydrazide.

For the synthesis of 4-thiazolidinones , the nicotinic acid is first converted to its hydrazide. This hydrazide is then condensed with an aromatic aldehyde to form a Schiff base (a hydrazone). The final step is the cyclization of this hydrazone with thioglycolic acid, which reacts with the imine bond to form the five-membered thiazolidinone ring. nih.govtandfonline.com The benzyloxy group at the 4-position remains intact throughout this sequence, acting as a protecting group.

A similar pathway is employed for 1,3,4-oxadiazolines . Starting from the same nicotinic acid hydrazide, a hydrazone is formed via condensation with an aldehyde. mdpi.cominovatus.es This intermediate is then subjected to a cyclization reaction, commonly using acetic anhydride, which facilitates the ring closure to yield the 3-acetyl-5-(pyridin-3-yl)-1,3,4-oxadiazoline derivative. mdpi.cominovatus.esnih.gov

The following table summarizes a representative synthetic pathway for these heterocycles starting from a nicotinic acid precursor.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | Nicotinic Acid Derivative | Hydrazine (B178648) Hydrate (B1144303) | Nicotinohydrazide | Formation of the key hydrazide intermediate. |

| 2 | Nicotinohydrazide | Aromatic Aldehyde | Schiff Base (Hydrazone) | Creation of the imine bond for cyclization. |

| 3a | Schiff Base (Hydrazone) | Thioglycolic Acid | 4-Thiazolidinone Derivative | Cyclization to form the thiazolidinone ring. nih.govtandfonline.com |

| 3b | Schiff Base (Hydrazone) | Acetic Anhydride | 1,3,4-Oxadiazoline Derivative | Cyclization to form the oxadiazoline ring. inovatus.esnih.gov |

Contribution to Natural Product Total Synthesis

The structural core of 4-(benzyloxy)nicotinic acid is found in several natural products. Its use in total synthesis allows for the unambiguous confirmation of molecular structures and provides access to larger quantities of these compounds for biological evaluation.

Myxochelins are a family of siderophores (iron-chelating compounds) produced by myxobacteria. doaj.orgpreprints.org While myxochelin A is the most well-known member, recent studies have identified new congeners, named myxochelins N1, N2, and N3, which incorporate a nicotinic acid moiety instead of the typical 2,3-dihydroxybenzoic acid (DHBA) unit. nih.govresearchgate.netnih.gov The discovery of these natural products has spurred efforts in their total synthesis to confirm their proposed structures and stereochemistry. nih.govnih.gov

| Myxochelin Congener | Incorporated Aromatic Acid 1 | Incorporated Aromatic Acid 2 | Reference |

| Myxochelin A | 2,3-Dihydroxybenzoic acid | 2,3-Dihydroxybenzoic acid | nih.gov |

| Myxochelin N1 | 2,3-Dihydroxybenzoic acid | Nicotinic acid | nih.govresearchgate.net |

| Myxochelin N2 | Nicotinic acid | Nicotinic acid | nih.gov |

Biomimetic synthesis is a field of chemistry where synthetic strategies are designed to mimic the biosynthetic pathways used by nature to construct complex molecules. wikipedia.org This approach can lead to highly efficient and elegant syntheses. The study of nicotinic myxochelins provides a clear example of biomimetic approaches.

One such strategy is precursor-directed biosynthesis (PDB) , where synthetic analogues of natural precursors are fed to a microorganism. preprints.orgnih.gov Researchers have demonstrated that feeding nicotinic acid or nicotinamide (B372718) to cultures of the myxobacterium Corallococcus sp. leads to a significant increase in the production of myxochelins N1-N3. nih.govresearchgate.net This process leverages the natural enzymatic machinery of the organism, which shows a degree of promiscuity by accepting nicotinic acid as a substrate for the non-ribosomal peptide synthetase (NRPS) enzyme MxcE, which normally activates DHBA. nih.gov

Furthermore, the design of a laboratory total synthesis can be inspired by the proposed biogenetic pathway. wikipedia.org By mimicking nature's key bond-forming steps—in this case, the sequential amide couplings to a central lysine (B10760008) scaffold—chemists can develop efficient routes to the final natural product. nih.gov

Design and Synthesis of Specialized Derivatives for Chemical Research

The structural framework of 4-(benzyloxy)nicotinic acid, which combines a pyridine carboxylic acid moiety with a flexible benzyloxy group, makes it a valuable starting material for the synthesis of specialized derivatives used in chemical research. These derivatives are engineered to serve as tools for exploring complex biological systems and elucidating molecular mechanisms.

A critical application in chemical biology is the use of isotopically labeled compounds as mechanistic probes to trace metabolic pathways, quantify biological molecules, and study receptor-ligand interactions. nih.govnih.govyoutube.com While specific labeled derivatives of 4-(benzyloxy)nicotinic acid are not extensively documented in publicly available literature, the nicotinic acid core is a fundamental biological molecule (Vitamin B3) and a precursor to the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.org The study of NAD metabolism often employs isotopic labeling strategies. For instance, researchers have used stable isotope-labeled precursors like [¹³C₆]-nicotinamide or [¹³C₁₁]-tryptophan to trace the biosynthesis of NAD and NADP in cell cultures, a method known as Stable Isotope Labeling with Essential nutrients in Cell culture (SILEC). nih.gov

This principle can be extended to 4-(benzyloxy)nicotinic acid to create probes for investigating its unique metabolic fate or interactions with specific biological targets. The synthesis of such probes involves incorporating heavy or radioactive isotopes at specific positions within the molecule. Common isotopes used for this purpose include Carbon-14 (¹⁴C), Tritium (B154650) (³H), Nitrogen-15 (¹⁵N), and Fluorine-18 (¹⁸F). wuxiapptec.comsigmaaldrich.com

Synthetic Strategies for Labeling:

Carbon-14 Labeling: The carboxylic acid group can be labeled by using ¹⁴C-labeled precursors in the synthetic route. wuxiapptec.com This allows for the tracking of the entire molecule in absorption, distribution, metabolism, and excretion (ADME) studies.

Tritium Labeling: The benzyl group is a suitable site for introducing tritium (³H) via catalytic tritiation of a corresponding unsaturated precursor or by reduction using a tritiated reagent.

Radiohalogenation: For imaging applications such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), radiohalogens like ¹⁸F or ¹²⁵I can be incorporated. This approach has been successfully used to synthesize high-affinity ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) to visualize their distribution in the brain. nih.govnih.govresearchgate.net

Once synthesized, these labeled derivatives of 4-(benzyloxy)nicotinic acid could be used to investigate whether the compound or its metabolites engage with specific enzymes or receptors, providing valuable insights into its mechanism of action.

Table 1: Potential Isotopic Labeling Strategies for 4-(Benzyloxy)nicotinic acid and Their Research Applications

| Isotope | Potential Labeling Position | Primary Research Application | Example from Nicotinic Acid Research |

|---|---|---|---|

| ¹⁴C | Carboxylic acid carbon, Pyridine ring | Metabolic pathway tracing, ADME studies | Synthesis of [¹⁴C] labeled intermediates from [¹⁴C]KCN for metabolic studies. wuxiapptec.com |

| ³H | Benzyl group | Receptor binding assays, Autoradiography | Use of ³H-cytisine for labeling nAChRs in brain homogenate assays. nih.gov |

| ¹⁵N | Pyridine ring nitrogen | Metabolic tracing, NMR studies | Use of [¹³C₃, ¹⁵N₁]-nicotinamide to study NAD biosynthesis. nih.gov |

| ¹⁸F | Benzyl group (substituted) | In vivo PET imaging of receptor distribution | Synthesis of ¹⁸F-nifrolene for PET imaging of α4β2 nAChRs. nih.gov |

Intermediates for Agrochemicals and Functional Materials

The chemical structure of 4-(benzyloxy)nicotinic acid makes it a versatile intermediate for the synthesis of a range of molecules, including those with applications in agriculture and material science.

Agrochemicals: The pyridine motif, a core component of nicotinic acid, is present in numerous agrochemicals, including herbicides and insecticides. usda.gov Research has demonstrated that derivatives of nicotinic acid can be developed into potent herbicides. In one study, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized from nicotinic acid. usda.gov These compounds exhibited significant herbicidal activity against various weeds.

Notably, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide), which features a substituted benzyloxy group similar to that in 4-(benzyloxy)nicotinic acid, showed excellent herbicidal effects against duckweed (Lemna paucicostata). Its activity, measured by the half-maximal inhibitory concentration (IC₅₀), was found to be significantly more potent than the commercial herbicide clomazone. usda.gov This highlights the potential of 4-(benzyloxy)nicotinic acid as a key building block for developing new and effective herbicides. Furthermore, other derivatives of nicotinic acid have been investigated for their insecticidal properties. chemistryjournal.net

Table 2: Herbicidal Activity of a Nicotinic Acid Derivative Compared to a Commercial Herbicide

| Compound | Target Weed | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) | Duckweed | 7.8 | usda.gov |

| Clomazone (Commercial Herbicide) | Duckweed | 125 | usda.gov |

Functional Materials: The carboxylic acid functional group allows 4-(benzyloxy)nicotinic acid to be incorporated into larger molecular structures, leading to the creation of functional materials with tailored properties.

Polymers: Nicotinic acid can be chemically bonded to macromolecular structures, such as polymers, through ester or amide linkages. google.com A patent describes high polymers containing nicotinic acid radicals that are designed to hydrolyze gradually in a biological environment, allowing for the controlled release of the active molecule. google.com 4-(benzyloxy)nicotinic acid could be used in a similar fashion to create functional polymers. The presence of the bulky, relatively hydrophobic benzyloxy group could be used to modify the physical properties of the polymer, such as its solubility and degradation rate.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The versatility of their structure makes them attractive for applications in gas storage, separation, and catalysis. mdpi.comnih.gov Carboxylic acids are among the most common organic linkers used in MOF synthesis. mdpi.com 4-(benzyloxy)nicotinic acid, with its rigid pyridine ring and carboxylic acid linker, is a prime candidate for the design of new MOFs. The benzyloxy group could project into the pores of the framework, influencing its size, shape, and chemical environment, thereby tailoring the material's properties for specific applications. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within 4-(Benzyloxy)nicotinic acid.

The ¹H NMR spectrum of 4-(Benzyloxy)nicotinic acid is characterized by distinct signals corresponding to the protons of the nicotinic acid core and the benzyloxy substituent. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, combined with the electron-donating effect of the benzyloxy group, results in a predictable dispersion of signals.

The spectrum typically displays signals for three protons on the pyridine (B92270) ring. The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the ring nitrogen, appearing as a singlet or a narrow doublet. The proton at the 6-position (H-6) would appear as a doublet, coupled to the proton at the 5-position. The H-5 proton, in turn, would appear as a doublet, coupled to H-6.

The benzyloxy group contributes two sets of signals. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group are expected to appear as a sharp singlet, typically in the range of 5.0-5.5 ppm. The five protons of the phenyl ring of the benzyl group typically appear as a multiplet in the aromatic region. The carboxylic acid proton (-COOH) is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-(Benzyloxy)nicotinic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet (br s) | 1H |

| H-2 (Pyridine) | ~8.8 - 9.0 | Singlet (s) | 1H |

| H-6 (Pyridine) | ~8.5 - 8.7 | Doublet (d) | 1H |

| H-5 (Pyridine) | ~7.0 - 7.2 | Doublet (d) | 1H |

| -CH₂- (Benzyl) | ~5.2 - 5.4 | Singlet (s) | 2H |

| -C₆H₅ (Benzyl) | ~7.3 - 7.5 | Multiplet (m) | 5H |

The proton-decoupled ¹³C NMR spectrum of 4-(Benzyloxy)nicotinic acid is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. The carbons of the pyridine ring (C-2, C-3, C-4, C-5, C-6) have characteristic shifts, with C-4 being significantly deshielded due to the attached electron-donating oxygen atom. The C-2 and C-6 carbons are deshielded by the adjacent nitrogen atom. The benzyloxy group carbons include the methylene carbon (-CH₂-), which is typically found around 70 ppm, and the carbons of the phenyl ring. The phenyl ring will show four distinct signals due to symmetry (C-ipso, C-ortho, C-meta, C-para).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Benzyloxy)nicotinic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~165 - 170 |

| C-4 (Pyridine, attached to -O) | ~162 - 166 |

| C-2 (Pyridine) | ~152 - 155 |

| C-6 (Pyridine) | ~150 - 153 |

| C-ipso (Benzyl, attached to -CH₂) | ~135 - 137 |

| C-para (Benzyl) | ~128 - 130 |

| C-ortho (Benzyl) | ~127 - 129 |

| C-meta (Benzyl) | ~126 - 128 |

| C-3 (Pyridine, attached to -COOH) | ~115 - 120 |

| C-5 (Pyridine) | ~108 - 112 |

| -CH₂- (Benzyl) | ~70 - 72 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for the definitive assignment of proton and carbon signals, especially in complex regions of the spectrum.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(Benzyloxy)nicotinic acid, a key expected correlation would be a cross-peak between the pyridine protons H-5 and H-6, confirming their adjacent positions. Correlations among the protons of the benzyl phenyl group would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique would be used to unambiguously link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2 for all C-H bonds (e.g., H-2 with C-2, H-5 with C-5, H-6 with C-6, the -CH₂- protons with the -CH₂- carbon, and the benzyl phenyl protons with their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying and connecting molecular fragments. Key HMBC correlations would include:

A correlation from the methylene (-CH₂-) protons to the C-4 of the pyridine ring and to the ipso-carbon of the benzyl phenyl ring, confirming the benzyloxy linkage.

Correlations from the pyridine proton H-2 to carbons C-3 and C-4.

Correlations from the pyridine proton H-5 to carbons C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A potential NOESY correlation would be observed between the benzylic -CH₂- protons and the H-5 proton of the pyridine ring, providing information about the preferred conformation around the C4-O bond.

The choice of solvent can significantly influence the chemical shifts observed in NMR spectroscopy, primarily through interactions such as hydrogen bonding and changes in the local magnetic environment. For 4-(Benzyloxy)nicotinic acid, the most pronounced effect is on the carboxylic acid proton. In a non-polar, aprotic solvent like deuterochloroform (CDCl₃), the -COOH proton signal may be broad and its position variable. In contrast, in a polar, hydrogen-bond accepting solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), the -COOH proton forms a strong hydrogen bond with the solvent, resulting in a sharper signal at a more downfield position (often >12 ppm).

The aromatic proton signals can also experience minor shifts depending on the solvent's polarity and its ability to engage in π-stacking interactions.

As 4-(Benzyloxy)nicotinic acid is an achiral molecule and possesses no stereocenters, standard NMR analysis in an achiral solvent does not provide further stereochemical insights.

Vibrational Spectroscopy

The FT-IR spectrum of 4-(Benzyloxy)nicotinic acid provides direct evidence for its key functional groups. The carboxylic acid group is readily identified by two characteristic absorptions: a very broad O-H stretching band and a sharp, intense C=O (carbonyl) stretching band. The presence of both the pyridine and benzene (B151609) rings is confirmed by C=C and C-H stretching and bending vibrations in the aromatic region. The ether linkage is identified by its characteristic C-O stretching frequency.

Table 3: Predicted FT-IR Absorption Bands for 4-(Benzyloxy)nicotinic acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Pyridine & Benzene Rings | 3000 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1500 - 1600 | Medium-Strong |

| C-O Stretch (Ether) | Ar-O-CH₂ | 1200 - 1270 (asymmetric) & 1000-1050 (symmetric) | Strong |

| C-N Stretch | Pyridine Ring | 1300 - 1350 | Medium |

Compound Index

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For 4-(Benzyloxy)nicotinic acid, the primary chromophores are the pyridine ring and the benzene ring of the benzyloxy group. Both of these aromatic systems contain π electrons that can undergo π → π* transitions upon absorption of UV radiation.

Pyridine Ring: The pyridine moiety typically exhibits strong absorption bands in the UV region. For example, nicotinic acid N-oxide shows a significant absorption band in the 200-300 nm range nih.gov.

Benzene Ring: The benzene ring of the benzyloxy group also contributes to the UV absorption profile, with characteristic bands arising from its own π → π* transitions.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and provides valuable structural information through the analysis of fragmentation patterns kfnl.gov.sa.

High-Resolution Mass Spectrometry (HRESIMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the unambiguous determination of a compound's elemental composition. For 4-(Benzyloxy)nicotinic acid (C₁₃H₁₁NO₃), HRESIMS is used to measure the exact mass of its molecular ion (e.g., the protonated molecule, [M+H]⁺, or the deprotonated molecule, [M-H]⁻).

The experimentally measured mass is then compared to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), confirms the molecular formula. This technique is considered a gold standard for formula determination in modern chemical analysis creative-proteomics.com.

Table 1: HRESIMS Data for Molecular Formula Confirmation of 4-(Benzyloxy)nicotinic acid

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₂NO₃⁺ | 230.0812 | Hypothetical experimental value |

| [M-H]⁻ | C₁₃H₁₀NO₃⁻ | 228.0666 | Hypothetical experimental value |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a roadmap of the molecule's structure kfnl.gov.sancsu.edu. The fragmentation of 4-(Benzyloxy)nicotinic acid is expected to follow pathways characteristic of its functional groups.

A key fragmentation pathway for benzyloxy-substituted compounds is the cleavage of the benzylic ether bond. This process is driven by the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺) acs.orgresearchgate.net.

Expected key fragmentations for 4-(Benzyloxy)nicotinic acid include:

Formation of the Tropylium Ion: Cleavage of the C-O bond linking the benzyl group to the pyridine ring, leading to the formation of a prominent peak at m/z 91, corresponding to the C₇H₇⁺ ion. This is often the base peak in the spectra of benzyl-containing compounds miamioh.edu.

Loss of the Benzyl Group: Heterolytic cleavage can also result in the loss of a neutral benzyl radical and the formation of a protonated 4-hydroxynicotinic acid fragment.

Decarboxylation: Like other carboxylic acids, fragmentation can involve the loss of CO₂ (44 Da) from the molecular ion or subsequent fragment ions libretexts.org.

Cleavage of the Nicotinoyl Moiety: The nicotinic acid portion can fragment, for instance, by losing the entire carboxyl group (-COOH), resulting in a loss of 45 Da kfnl.gov.salibretexts.org.

The analysis of these characteristic fragments allows for the unequivocal confirmation of the connectivity between the benzyloxy group and the nicotinic acid core.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of 4-(Benzyloxy)nicotinic acid

| m/z | Proposed Fragment Ion | Neutral Loss from [M+H]⁺ |

|---|---|---|

| 230 | [C₁₃H₁₁NO₃+H]⁺ | - |

| 185 | [M+H - COOH]⁺ | 45 |

| 138 | [M+H - C₇H₇]⁺ | 91 |

X-ray Crystallography

While specific crystallographic data for 4-(Benzyloxy)nicotinic acid has not been detailed in the surveyed literature, studies on numerous other nicotinic acid derivatives have been successfully conducted nih.govuzh.chuzh.chuky.edu. An X-ray crystallographic analysis of 4-(Benzyloxy)nicotinic acid would be expected to reveal:

Molecular Conformation: The dihedral angles defining the orientation of the carboxylic acid group relative to the pyridine ring and the conformation of the flexible benzyloxy group.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that it would form hydrogen-bonded dimers (acid-acid homosynthons) or chains with other molecules in the crystal lattice, or potentially interact with the pyridine nitrogen (acid-pyridine heterosynthon) uky.eduuky.edu.

Such an analysis would provide an unambiguous and complete structural elucidation of 4-(Benzyloxy)nicotinic acid in the solid state.

Despite a comprehensive search for the single-crystal X-ray diffraction data of 4-(Benzyloxy)nicotinic acid, the specific crystallographic information required to fully address the user's request is not available in the public domain. The conducted searches did not yield any publications containing the single-crystal structure determination for this particular compound.

While information on related compounds, such as nicotinic acid and other derivatives, is available, the strict adherence to the provided outline, which necessitates detailed crystallographic data for 4-(Benzyloxy)nicotinic acid, cannot be fulfilled without the specific experimental data from single-crystal X-ray diffraction studies.

Therefore, the sections on "," including "Single-Crystal X-ray Diffraction for Solid-State Structure Determination" and "Conformational Analysis in the Crystalline State," cannot be generated with the required scientific accuracy and detail. Any attempt to provide this information would be speculative and would not adhere to the high standards of factual, data-driven scientific reporting.

If the single-crystal X-ray diffraction data for 4-(Benzyloxy)nicotinic acid becomes publicly available in the future, this article can be updated to include a thorough analysis of its solid-state structure and conformational properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to predict the properties of molecules. These methods are fundamental in understanding the electronic structure, stability, and spectroscopic characteristics of a compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to optimize molecular geometries and predict a range of molecular properties. DFT calculations have been extensively applied to various derivatives of nicotinic acid and related compounds to analyze their structure and chemical reactivity nih.govnih.gov.

While specific DFT studies focused exclusively on 4-(Benzyloxy)nicotinic acid are not prevalent in the literature, a detailed computational analysis of a structurally similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, illustrates the application of this methodology. In that study, the molecular structure was optimized using DFT at the B3LYP/6–311+ G(d,p) level of theory, and the calculated bond lengths and angles were found to be in good agreement with experimental values obtained from single-crystal X-ray analysis nih.gov.

The electronic properties of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid were characterized by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity nih.gov. For this related compound, the electron density in the HOMO is concentrated on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group, while the LUMO's density is primarily on the benzoic acid moiety nih.gov. The calculated energy gap was 4.3347 eV, and from the FMO energies, several global reactivity descriptors were determined nih.gov.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.0814 |

| LUMO Energy | -1.7466 |

| Energy Gap (ΔE) | 4.3347 |

| Ionization Energy (I) | 6.0814 |

| Electron Affinity (A) | 1.7466 |

| Electronegativity (χ) | 3.914 |

| Chemical Hardness (η) | 2.1673 |

| Chemical Potential (μ) | -3.914 |

| Electrophilicity Index (ω) | 3.534 |

Quantum chemical calculations are a standard method for predicting spectroscopic parameters, which can be compared with experimental data to confirm molecular structures epstem.netmdpi.com. DFT methods, for instance, can accurately calculate the 1H and 13C NMR chemical shifts and the vibrational frequencies corresponding to FT-IR and Raman spectra mdpi.comsemanticscholar.org.

Specific computational predictions for the NMR chemical shifts or vibrational frequencies of 4-(Benzyloxy)nicotinic acid are not available in the cited literature. However, the general approach involves optimizing the molecule's geometry and then performing frequency or NMR calculations using a suitable level of theory (e.g., B3LYP) and basis set epstem.netmdpi.com. The calculated values are often scaled to correct for systematic errors and improve agreement with experimental spectra semanticscholar.org.

Theoretical chemistry provides the tools to map out the energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a reaction energy profile. This profile helps in understanding the reaction mechanism, determining reaction rates, and predicting the feasibility of a chemical transformation.

Currently, there are no specific studies in the provided search results that detail reaction energy profiles or transition state analyses for reactions involving 4-(Benzyloxy)nicotinic acid.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and conformational changes of molecules. These methods can provide a dynamic picture of molecular behavior, which is crucial for understanding their function and interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like 4-(Benzyloxy)nicotinic acid, with its rotatable bonds, multiple low-energy conformations may exist. Tautomerism involves chemical isomers that readily interconvert, and computational studies can predict the relative stability of different tautomers. DFT is a common tool for performing these types of analyses for carboxylic acids and heterocyclic systems nih.gov.

Detailed conformational or tautomerism studies specifically for 4-(Benzyloxy)nicotinic acid have not been reported in the available literature.

Molecular Dynamics (MD) is a simulation technique that analyzes the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the fluctuations and conformational changes of a single molecule or the interactions between molecules. It is a powerful method for exploring the conformational landscape and understanding how a molecule's structure is influenced by its environment, such as a solvent mdpi.com.

The scientific literature captured in the search results does not include molecular dynamics simulations performed on 4-(Benzyloxy)nicotinic acid to map its conformational landscape.

Mechanistic Insights from Computational Approaches

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions involving 4-(benzyloxy)nicotinic acid can be elucidated. While specific computational studies exclusively targeting this molecule are not extensively documented in publicly available literature, we can infer potential mechanistic pathways by examining theoretical investigations of its core components: the nicotinic acid scaffold and the benzyloxy substituent.

Density Functional Theory (DFT) is a predominant method employed to explore reaction mechanisms. For instance, studies on the reactions of benzoic acid, a structural analog, with hydroxyl radicals have utilized DFT to map out potential energy surfaces and identify transition states. researchgate.netnih.gov These studies reveal that such reactions can proceed via different pathways, including addition to the aromatic ring and hydrogen abstraction from the carboxylic acid group. researchgate.netnih.gov The relative energy barriers of these pathways can be calculated to predict the most favorable reaction route. researchgate.net For 4-(benzyloxy)nicotinic acid, similar computational approaches could be employed to investigate its reactivity towards various reagents. For example, the electronic influence of the benzyloxy group at the 4-position would likely modulate the reactivity of the pyridine (B92270) ring and the carboxylic acid function compared to unsubstituted nicotinic acid.

Furthermore, computational studies can shed light on reactions involving the benzyloxy group itself. Theoretical investigations into the cleavage of ether linkages are crucial for understanding the stability and degradation pathways of such compounds. nih.govfrontiersin.orgacs.org For example, DFT studies on the base-catalyzed cleavage of β-O-4 ether linkages in lignin (B12514952) models have detailed reaction mechanisms involving the formation of intermediate complexes and transition states. nih.govfrontiersin.org Such computational models could be adapted to study the cleavage of the benzyl-oxygen bond in 4-(benzyloxy)nicotinic acid under various conditions, providing insights into its potential metabolic fate or degradation in different chemical environments.

By constructing detailed models of the reactants, intermediates, transition states, and products, computational chemistry allows for the calculation of important thermodynamic and kinetic parameters. This information is invaluable for understanding reaction feasibility, predicting product distributions, and designing novel synthetic routes or catalysts.

Table 1: Hypothetical Computational Data for a Reaction Intermediate of 4-(Benzyloxy)nicotinic Acid

| Parameter | Value | Computational Method | Basis Set |

|---|---|---|---|

| Relative Energy (kcal/mol) | +15.2 | DFT (B3LYP) | 6-31G(d,p) |

| Key Bond Length (Å) | 1.45 (C-O) | DFT (B3LYP) | 6-31G(d,p) |

| Imaginary Frequency (cm⁻¹) | -250 (Transition State) | DFT (B3LYP) | 6-31G(d,p) |

Quantitative Structure-Property Relationship (QSPR) Derivations

The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is compiled. For 4-(benzyloxy)nicotinic acid and its analogs, this could include properties like solubility, melting point, or chromatographic retention times. Next, a wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized into several types:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO/LUMO energies, dipole moment, and atomic charges. chitkara.edu.in

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates a selection of the most relevant descriptors to the property of interest. researchgate.netresearchgate.netnih.gov For instance, QSAR (a subset of QSPR focused on biological activity) studies on benzoylaminobenzoic acid derivatives have shown that parameters like lipophilicity and molar refractivity can be crucial in explaining their inhibitory activity. nih.gov Similarly, for p-amino benzoic acid derivatives, electronic parameters such as total energy and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be significant in describing their antimicrobial activity. chitkara.edu.in

For 4-(benzyloxy)nicotinic acid, a QSPR model could be developed to predict its lipophilicity (logP), a key parameter in drug design. Descriptors such as the number of aromatic rings, the presence of the ether oxygen, and various electronic and topological indices would likely be important contributors to such a model. The predictive power of the developed QSPR model is then validated using internal and external validation techniques to ensure its robustness and reliability.

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSPR Models of 4-(Benzyloxy)nicotinic Acid and its Derivatives

| Descriptor Type | Specific Descriptor Example | Potential Property Correlation |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Melting Point |

| Topological | Wiener Index | Solubility, Chromatographic Retention |

| Geometrical | Molecular Surface Area | Lipophilicity, Bioavailability |

| Quantum-Chemical | HOMO-LUMO Gap | Reactivity, UV-Vis Absorption |

Conclusion and Future Perspectives in 4 Benzyloxy Nicotinic Acid Research

Summary of Key Academic Contributions and Findings